[2-(Naphthalen-1-yl)phenyl]acetic acid
CAS No.: 93654-97-8
Cat. No.: VC20149606
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93654-97-8 |
|---|---|
| Molecular Formula | C18H14O2 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 2-(2-naphthalen-1-ylphenyl)acetic acid |
| Standard InChI | InChI=1S/C18H14O2/c19-18(20)12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2,(H,19,20) |
| Standard InChI Key | CSPBVTFSWJQBKC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3CC(=O)O |
Introduction
[2-(Naphthalen-1-yl)phenyl]acetic acid is an aromatic compound characterized by the presence of a naphthalene group and a phenyl group attached to an acetic acid moiety. Its chemical formula is C18H14O2, and it has a molecular weight of approximately 262.3 g/mol . This compound is of interest due to its potential biological activities and unique structural features.
Synthesis Methods
The synthesis of [2-(Naphthalen-1-yl)phenyl]acetic acid can be achieved through several methods, although detailed procedures are not widely documented in the literature. Typically, such compounds are synthesized using reactions that involve the formation of the acetic acid moiety and the attachment of the aromatic rings.
Biological Activities and Potential Applications
Studies have indicated that [2-(Naphthalen-1-yl)phenyl]acetic acid exhibits various biological activities. Interaction studies often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data suggest that it may interact with specific proteins involved in inflammatory pathways, although detailed studies are required for a comprehensive understanding.
| Biological Activity | Potential Application |
|---|---|
| Interaction with enzymes or receptors | Therapeutic applications |
| Involvement in inflammatory pathways | Anti-inflammatory drugs |
Spectroscopic Data
Spectroscopic data for similar compounds, such as 2-(naphthalen-1-yl)acetic acid, provide insights into the structural confirmation of these aromatic compounds. For instance, 2-(naphthalen-1-yl)acetic acid shows characteristic NMR peaks that correspond to its aromatic protons and methylene group attached to the acetic acid moiety .
Comparison with Related Compounds
Several compounds share structural similarities with [2-(Naphthalen-1-yl)phenyl]acetic acid, each exhibiting unique properties:
| Compound | Structure | Unique Features |
|---|---|---|
| 2-Amino-2-(naphthalen-1-yl)acetic acid | Contains an amino group | Enhances solubility |
| 2-(4-Methoxyphenyl)acetic acid | Methoxy substitution | Increases lipophilicity |
| 2-(Phenanthren-9-yl)acetic acid | Phenanthrene moiety | Provides increased stability |
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